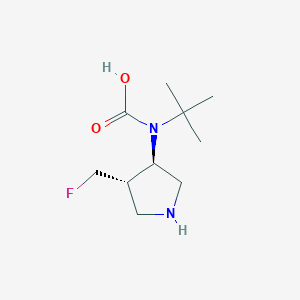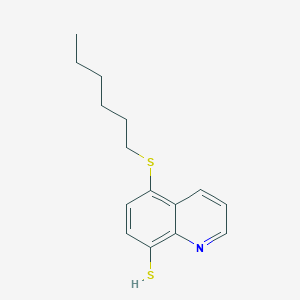
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid is a complex organic compound that features a quinoline core substituted with various functional groups
Métodos De Preparación
The synthesis of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonyl Group: The hexadecylsulfonyl group is introduced through a sulfonation reaction using hexadecylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazono group is formed by reacting the sulfonylated quinoline with hydrazine hydrate under reflux conditions.
Final Functionalization:
Análisis De Reacciones Químicas
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, resulting in the formation of the corresponding phenol and quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s hydrazono group makes it a useful probe for studying enzyme-substrate interactions in biochemical assays.
Industrial Applications: It is explored as a corrosion inhibitor in metal protection due to its strong adsorption properties on metal surfaces.
Mecanismo De Acción
The mechanism of action of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Membrane Interaction: The hexadecylsulfonyl group enhances the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and applications.
Sulfonyl Hydrazones: Compounds like sulfonyl hydrazone derivatives used in diabetes treatment (e.g., sulfonylureas) have similar hydrazono groups but differ in their core structures and biological targets.
Phenyl Ether Derivatives: Compounds like diphenyl ether herbicides share the phenyl ether linkage but differ in their overall structure and mode of action.
Propiedades
Número CAS |
155637-00-6 |
|---|---|
Fórmula molecular |
C39H53N3O6S2 |
Peso molecular |
724.0 g/mol |
Nombre IUPAC |
2-(2-hexadecylsulfonylhydrazinyl)-5-methyl-3-[2-(4-methylphenoxy)phenyl]quinoline-4-sulfonic acid |
InChI |
InChI=1S/C39H53N3O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-49(43,44)42-41-39-37(38(50(45,46)47)36-31(3)21-20-23-34(36)40-39)33-22-17-18-24-35(33)48-32-27-25-30(2)26-28-32/h17-18,20-28,42H,4-16,19,29H2,1-3H3,(H,40,41)(H,45,46,47) |
Clave InChI |
PUAHVTNIZZGPPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NNC1=NC2=CC=CC(=C2C(=C1C3=CC=CC=C3OC4=CC=C(C=C4)C)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


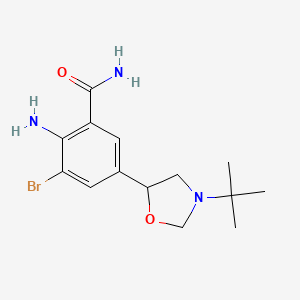
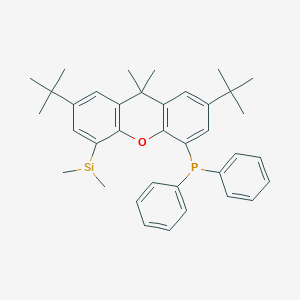
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)


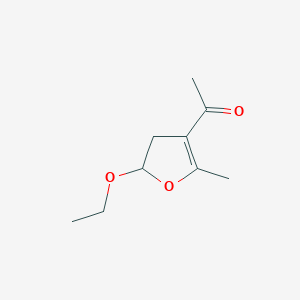
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)


![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)

